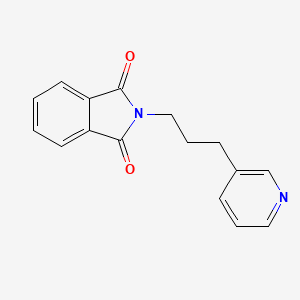
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione
Cat. No. B8776760
Key on ui cas rn:
84200-00-0
M. Wt: 266.29 g/mol
InChI Key: LSWDRGMRLHIMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04551460
Procedure details


A mixture of 11.3 g of 2-[3-(3-pyridyl)propyl]-1H-isoindole-1,3(2H)-dione and 10.1 g of hydrazine hydrate was refluxed in 200 ml of ethanol for 6 hours, allowed to cool, and was filtered. The filtrate was concentrated and the residue distilled to give 4.77 g (70%) of 3-pyridinepropanamine, bp 84°-86° C./0.35 mm.
Quantity
11.3 g
Type
reactant
Reaction Step One



Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH:2]=1.O.NN>C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][NH2:10])[CH:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)CCCN1C(C2=CC=CC=C2C1=O)=O
|
|
Name
|
|
|
Quantity
|
10.1 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)CCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.77 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
